molecular formula C24H24ClN3O B269695 2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide

Cat. No. B269695
M. Wt: 405.9 g/mol
InChI Key: UDVLBZCKGUFNLJ-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide involves the induction of apoptosis in cancer cells by activating various signaling pathways. It also acts as a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain, leading to the improvement of cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide in lab experiments include its high potency and specificity towards cancer cells and its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research of 2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide. These include the development of more efficient synthesis methods to improve its yield and purity, the investigation of its potential applications in other diseases such as diabetes and cardiovascular diseases, and the exploration of its potential as a radiolabeled imaging agent for cancer diagnosis.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide involves the reaction of 2-chloro-3-quinolinecarbaldehyde with cyclopropanecarbohydrazide in the presence of a catalyst. The resulting product is then treated with 4-tert-butylbenzaldehyde to obtain the final compound.

Scientific Research Applications

2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide

Molecular Formula

C24H24ClN3O

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C24H24ClN3O/c1-24(2,3)18-10-8-15(9-11-18)19-13-20(19)23(29)28-26-14-17-12-16-6-4-5-7-21(16)27-22(17)25/h4-12,14,19-20H,13H2,1-3H3,(H,28,29)/b26-14-

InChI Key

UDVLBZCKGUFNLJ-WGARJPEWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=CC4=CC=CC=C4N=C3Cl

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC4=CC=CC=C4N=C3Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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